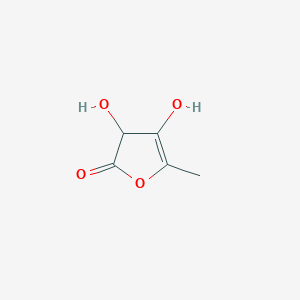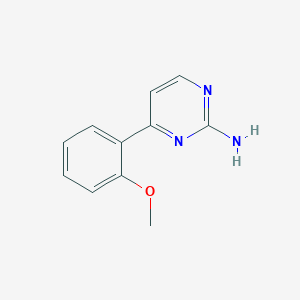
4-(2-甲氧基苯基)嘧啶-2-胺
描述
“4-(2-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H11N3O . It has a molecular weight of 201.22 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyphenyl)pyrimidin-2-amine” can be represented by the SMILES stringNC1=NC=CC(C2=CC=CC=C2OC)=N1 . The InChI code for this compound is 1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3,(H2,12,13,14) .
科学研究应用
抗真菌应用
4-(2-甲氧基苯基)嘧啶-2-胺衍生物的一个重要应用是开发抗真菌药物。Jafar et al. (2017)的研究合成了具有结构相似性的化合物,展示了对铜绿假单胞菌和黑曲霉的抗真菌效果。这项研究表明这些化合物在应对真菌感染方面具有潜力。
防腐蚀
在材料科学领域,包括与4-(2-甲氧基苯基)嘧啶-2-胺相关的嘧啶衍生物已被研究其防腐蚀性能。Yadav et al. (2015)研究了新的嘧啶衍生物作为有效的有机抑制剂对铁在酸性介质中的腐蚀。他们的研究结果表明这些化合物可以形成防护层抵御腐蚀,突显了它们在延长金属寿命方面的应用。
抗癌活性
4-(2-甲氧基苯基)嘧啶-2-胺衍生物在抗癌研究中也显示出潜力。Loidreau et al. (2020)专注于合成N-(4-甲氧基苯基氨基)-2-甲基苯并,吡啶或吡嗪并噻吩[3,2-d]嘧啶-4-胺衍生物,被设想为一种抗癌药物的有效生物同系物。这项研究强调了这类化合物在开发新的抗癌疗法中的潜力。
化学合成和反应性
与4-(2-甲氧基苯基)嘧啶-2-胺相关的化合物的化学合成和反应性有助于探索新的药物和材料。例如,Farouk et al. (2021)研究了类似化合物的化学行为,导致了氮杂环化合物的构建。这类研究对于开发具有改进性能的新药物和材料至关重要。
分子结构分析
了解这些化合物的分子结构对于它们在各个科学领域的应用至关重要。Murugavel et al. (2014)等研究提供了关于分子构象和稳定性的详细见解,这对于设计具有特定功能的分子至关重要。
安全和危害
未来方向
While specific future directions for “4-(2-Methoxyphenyl)pyrimidin-2-amine” are not available in the search results, there is a general need for the development of new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with an alternative mechanism of action .
作用机制
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory activities .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence several biochemical pathways, resulting in a variety of downstream effects .
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects .
生化分析
Biochemical Properties
4-(2-Methoxyphenyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as Aurora kinase A (AURKA), where it acts as an inhibitor . This interaction inhibits the phosphorylation of AURKA, thereby affecting cell cycle progression and inducing apoptosis in cancer cells. Additionally, 4-(2-Methoxyphenyl)pyrimidin-2-amine has shown potential antimicrobial activity, interacting with microbial enzymes and disrupting their function .
Cellular Effects
The effects of 4-(2-Methoxyphenyl)pyrimidin-2-amine on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase and trigger caspase-mediated apoptosis . This compound influences cell signaling pathways by inhibiting key kinases and altering gene expression patterns. Furthermore, it affects cellular metabolism by disrupting metabolic pathways and reducing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, 4-(2-Methoxyphenyl)pyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of AURKA, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methoxyphenyl)pyrimidin-2-amine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-(2-Methoxyphenyl)pyrimidin-2-amine can lead to sustained inhibition of AURKA activity and continuous induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-(2-Methoxyphenyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold effects and the therapeutic window of 4-(2-Methoxyphenyl)pyrimidin-2-amine need to be carefully evaluated to optimize its dosage for therapeutic applications .
Metabolic Pathways
4-(2-Methoxyphenyl)pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound’s metabolites may retain biological activity or contribute to its overall pharmacological effects. Understanding the metabolic pathways of 4-(2-Methoxyphenyl)pyrimidin-2-amine is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 4-(2-Methoxyphenyl)pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in cancer cells, where it exerts its cytotoxic effects . Its distribution in different tissues and its ability to cross biological barriers, such as the blood-brain barrier, are critical factors in its therapeutic potential .
Subcellular Localization
4-(2-Methoxyphenyl)pyrimidin-2-amine exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases and other proteins . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further modulating its biological effects .
属性
IUPAC Name |
4-(2-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGBRATJJXDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




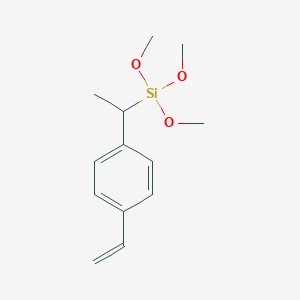
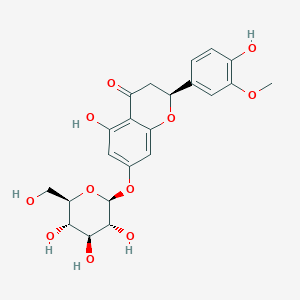

![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)
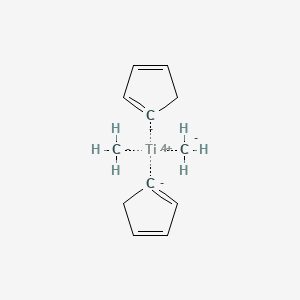


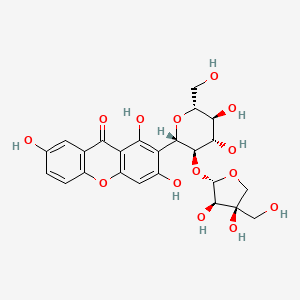
![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)
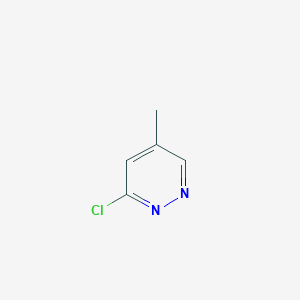

![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)
